molecular formula C8H4Cl2N2O2 B1612031 6,7-Dichloroquinazoline-2,4(1H,3H)-dione CAS No. 864293-02-7

6,7-Dichloroquinazoline-2,4(1H,3H)-dione

Cat. No. B1612031
M. Wt: 231.03 g/mol
InChI Key: MSHRSAAVGBWFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Glutamate Receptor Antagonists : Derivatives of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione have been explored as antagonists at ionotropic glutamate receptors. These compounds showed potential in decreasing neuronal damage and exhibiting anticonvulsant effects, suggesting therapeutic applications in neuroprotective strategies and seizure management (Colotta et al., 2012).

  • Cancer Cell Inhibition : Novel synthetic compounds derived from 6,7-Dichloroquinazoline-2,4(1H,3H)-dione, such as PT-262, have shown to induce lung carcinoma cell death through inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway, presenting a potential avenue for cancer therapy (Hsu et al., 2008).

  • Carbonic Anhydrase Inhibitors : The scaffold has been utilized to develop inhibitors targeting tumor-associated carbonic anhydrases IX and XII, with several derivatives demonstrating potent inhibitory activity. These findings highlight the potential of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione derivatives in the development of anticancer agents (Falsini et al., 2017).

Organic Synthesis Applications

  • Synthetic Route Development : The compound has been employed as a key intermediate in the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, showcasing an approach aimed at sustainable chemistry (Mizuno et al., 2007). Additionally, regioselective substitution reactions involving 6,7-Dichloroquinazoline-2,4(1H,3H)-dione have been documented, providing access to biologically active ortho-quinone derivatives (Kim et al., 2003).

Analytical Chemistry Applications

  • Pre-chromatographic Derivatization Agent : 6,7-Dichloroquinazoline-2,4(1H,3H)-dione derivatives have been explored as derivatization agents for amino acids in liquid chromatographic analyses, highlighting their utility in enhancing detection sensitivity and selectivity in analytical methodologies (Gatti et al., 2002).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P3381. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of water (P302 + P352), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338)1.


Future Directions

The compound’s potential for future research and applications is promising, given its role as a reactant in the synthesis of various bioactive compounds1. However, specific future directions were not found in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

6,7-dichloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHRSAAVGBWFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598994
Record name 6,7-Dichloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloroquinazoline-2,4(1H,3H)-dione

CAS RN

864293-02-7
Record name 6,7-Dichloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,5-dichlorobenzoic acid (920 mg) and urea (2.75 g) were stirred at 160° C. After 6 hours the mixture was cooled to 100° C. and an equivalent volume of water was added while stirring was continued for 5 minutes. The formed precipitate was filtered off and washed with water to yield a solid cake that was suspended in a solution of 0.5 N NaOH in water. The suspension was heated to boil for 5 minutes and then cooled to r.t. The pH was adjusted to about 2 with HCl and the quinazoline-dione was filtered off. After washing with a mixture of water and methanol the product was dried in vacuo to yield 994 mg (94%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 7.89 (s, 1H), 7.33 (s, 1H).
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920 mg
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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